molecular formula C10H11ClN2O2 B13447266 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride

Cat. No.: B13447266
M. Wt: 226.66 g/mol
InChI Key: QIWLJBLUHVNMFP-UHFFFAOYSA-N
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Description

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives These compounds are known for their potential biological activities, particularly as inhibitors of various receptor tyrosine kinases

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain intermediate compounds. These intermediates are then subjected to reduction reactions in the presence of acetonitrile, triethylsilane, and trifluoroacetic acid at reflux conditions . The yields of these reactions range from 45% to 80% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding reduced pyrrolopyridine derivatives .

Scientific Research Applications

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects primarily by inhibiting receptor tyrosine kinases, such as fibroblast growth factor receptors (FGFRs). These receptors play crucial roles in cell proliferation, migration, and survival. By inhibiting FGFRs, the compound can disrupt these cellular processes, leading to reduced tumor growth and metastasis . The molecular targets and pathways involved include the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride is unique due to its specific structure, which allows it to effectively inhibit receptor tyrosine kinases. This makes it a valuable compound for developing targeted therapies for cancer and other diseases .

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H10N2O2.ClH/c13-9(14)4-3-7-6-12-10-8(7)2-1-5-11-10;/h1-2,5-6H,3-4H2,(H,11,12)(H,13,14);1H

InChI Key

QIWLJBLUHVNMFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C2CCC(=O)O)N=C1.Cl

Origin of Product

United States

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